Home > Products > Screening Compounds P98734 > 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one
3-butoxy-4-methyl-6H-benzo[c]chromen-6-one -

3-butoxy-4-methyl-6H-benzo[c]chromen-6-one

Catalog Number: EVT-11300382
CAS Number:
Molecular Formula: C18H18O3
Molecular Weight: 282.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-butoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-ones, which are characterized by their chromene structure fused with a benzene ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Source

The synthesis and evaluation of derivatives of 6H-benzo[c]chromen-6-one, including 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one, have been documented in various scientific studies. Notable methods include metal-free one-pot reactions and the use of resorcinol derivatives in the presence of copper salts and bases .

Classification

3-butoxy-4-methyl-6H-benzo[c]chromen-6-one can be classified as:

  • Chemical Family: Flavonoids
  • Functional Groups: Ether (butoxy), methyl group, and carbonyl group within the chromene structure.
Synthesis Analysis

Methods

The synthesis of 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one can be achieved through several methods. A prominent approach involves a metal-free one-pot synthesis that utilizes a tandem photo-thermal reaction starting from 3,4-dichlorocoumarins and butadienes. This method eliminates the need for metal catalysts, simplifying the process while maintaining high yields (70–80%) .

Technical Details

  1. Starting Materials: 3,4-Dichlorocoumarins and 1,3-butadiene.
  2. Reaction Conditions: The reaction is typically carried out under photo-induced conditions, where light activates the reaction sequence.
  3. Steps Involved:
    • Photo-induced [4 + 2] cycloaddition.
    • Silica gel promoted elimination of HCl.
    • Electrocyclic cyclobutene ring opening followed by a photo-induced 6π electrocyclization.
Molecular Structure Analysis

Structure

The molecular structure of 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one features:

  • A chromene core fused with a benzene ring.
  • A butoxy group (–O–C₄H₉) at the 3-position.
  • A methyl group (–CH₃) at the 4-position.

Data

The molecular formula is C₁₅H₁₄O₂, with a molecular weight of approximately 242.27 g/mol. The compound's structural representation can be visualized using chemical drawing software or databases.

Chemical Reactions Analysis

Reactions

The reactivity of 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one includes:

  1. Nucleophilic Substitution: The ether group can undergo nucleophilic substitution reactions under appropriate conditions.
  2. Electrophilic Aromatic Substitution: The aromatic system allows for electrophilic substitution reactions, which can introduce various substituents onto the benzene ring.

Technical Details

Reactions involving this compound generally require careful control of conditions such as temperature, solvent choice, and reaction time to achieve desired yields and minimize by-products.

Mechanism of Action

Process

The biological activity of 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one is hypothesized to involve:

  1. Interaction with specific molecular targets in cells, potentially influencing signaling pathways.
  2. Antioxidant properties that may protect against oxidative stress by scavenging free radicals.

Data

Research indicates that derivatives of benzo[c]chromen-6-one exhibit various biological activities, including anti-inflammatory and anticancer properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Reported melting point ranges from approximately 266.8 °C to 267.5 °C .

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or light exposure.
Applications

Scientific Uses

3-butoxy-4-methyl-6H-benzo[c]chromen-6-one is explored for its potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting inflammatory diseases or cancers.
  2. Biological Research: Investigating its mechanism of action and biological effects in cellular models.
  3. Natural Product Chemistry: Serving as a synthetic intermediate for creating more complex natural product analogs.
Introduction and Contextual Background

Chemical Class and Biological Significance of Benzo[c]chromen-6-ones

Benzo[c]chromen-6-ones, alternatively termed 6H-benzo[c]chromen-6-ones or dibenzo[b,d]pyran-6-ones, constitute a specialized class of oxygen-containing heterocyclic compounds. Their core structure comprises a fused tetracyclic system integrating a lactone ring (α,β-unsaturated carbonyl) with a benzannulated scaffold. This molecular architecture confers distinctive photophysical properties and enables diverse biological interactions [8]. Naturally occurring derivatives, notably urolithins (hydroxylated benzo[c]chromen-6-ones), emerge as gut microbiota metabolites of ellagic acid—a polyphenol abundant in fruits and nuts [3] [5]. The structural versatility of this chemical class permits substitutions at key positions (C-3, C-4, C-8), significantly modulating physicochemical properties like lipophilicity (ClogP) and electronic distribution, which in turn influence bioactivity and biodistribution [3].

Table 1: Core Structures and Nomenclature of Key Benzo[c]chromen-6-ones

IUPAC NameCommon NameSubstituentsBiological Relevance
3-Hydroxy-6H-benzo[c]chromen-6-oneUrolithin BR³=OHNeuroprotection, PDE2 inhibition
8-Methoxy-4-methyl-3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one-R⁴=CH₃, R³=OCH(CH₃)Ph, R⁸=OCH₃Synthetic PDE2 inhibitor candidate [4]
3-Butoxy-4-methyl-6H-benzo[c]chromen-6-oneTarget CompoundR³=OC₄H₉, R⁴=CH₃Designed PDE2 inhibitor [7]

The benzo[c]chromen-6-one scaffold exhibits intrinsic bioactivity, including antioxidant, anti-inflammatory, and enzyme-modulating effects. Its planar structure facilitates intercalation or binding into hydrophobic enzyme pockets, making it a privileged structure in medicinal chemistry for targeting central nervous system (CNS) disorders [3] [8]. Synthetic modifications, particularly etherification or alkylation of the C-3 phenolic group, enhance metabolic stability and blood-brain barrier (BBB) penetration—critical factors for neurotherapeutic agents [5].

Role of Urolithin Derivatives in Neurodegenerative Disease Research

Urolithins, principally Urolithin A and B, represent the primary bioavailable metabolites of ellagic acid. Despite ellagic acid’s documented neuroprotective effects—such as reducing amyloid-beta aggregation and attenuating neuroinflammation in Alzheimer’s disease models—its therapeutic utility is severely limited by poor oral bioavailability and rapid metabolism [3] [5]. Urolithins address these limitations; for instance, Urolithin B demonstrates superior BBB permeability and sustains physiologically relevant concentrations in neural tissues [3]. Mechanistic studies reveal urolithins activate neuroprotective pathways:

  • SIRT-1 Activation: Urolithin A upregulates sirtuin-1 (SIRT-1), a deacetylase regulating mitochondrial biogenesis and mitigating oxidative stress in neuronal cells [3].
  • Anti-glycation Effects: Both Urolithin A and B inhibit advanced glycation end-product (AGE) formation, implicated in neuronal damage in Parkinson’s and Alzheimer’s diseases [3].
  • Microglial Modulation: Urolithin B suppresses pro-inflammatory microglial activation, reducing neuroinflammation—a key driver of neurodegeneration [5].

These attributes position urolithins as lead compounds for neurodegenerative drug discovery. However, their moderate potency against specific molecular targets (e.g., PDE2 IC₅₀ >100 μM for Urolithin B) necessitates structural optimization to enhance efficacy and selectivity [5].

Rationale for Alkoxy-Substituted Derivatives as PDE2 Inhibitors

Phosphodiesterase 2 (PDE2) hydrolyzes cyclic nucleotides (cAMP/cGMP), secondary messengers critical for synaptic plasticity and memory consolidation. PDE2A overexpression is documented in Alzheimer’s disease brains, making it a high-value therapeutic target [3] [5]. The canonical inhibitor BAY 60-7550 (IC₅₀ = 8.4 nM) validates PDE2 inhibition as a strategy for cognitive enhancement but suffers from pharmacokinetic limitations [3]. Urolithins offer a novel chemotype for PDE2 inhibitor design due to their neuroprotective synergy and structural adaptability. Rational substitution focuses on:

  • C-3 Etherification: Replacing the C-3 hydroxyl with alkoxy groups (e.g., butoxy) augments lipophilicity (ClogP 2.0–5.0), optimizing BBB penetration while retaining hydrogen-bonding capacity via the ether oxygen [3] [7].
  • Hydrophobic Pocket Accommodation: Molecular docking studies using PDE2 crystal structure (PDB: 4HTX) indicate that C-3 alkoxy chains (C₄–C₇) occupy a hydrophobic subpocket adjacent to residue L770, enhancing binding affinity. Butoxy derivatives (C₄) optimally balance chain length and rigidity for this interaction [5].
  • C-4 Methylation: Introducing methyl at C-4 sterically shields the lactone carbonyl, improving metabolic stability against esterases without distorting the planar conformation essential for PDE2 binding [4].

Properties

Product Name

3-butoxy-4-methyl-6H-benzo[c]chromen-6-one

IUPAC Name

3-butoxy-4-methylbenzo[c]chromen-6-one

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

InChI

InChI=1S/C18H18O3/c1-3-4-11-20-16-10-9-14-13-7-5-6-8-15(13)18(19)21-17(14)12(16)2/h5-10H,3-4,11H2,1-2H3

InChI Key

WDVJNNMHOUQKQY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.